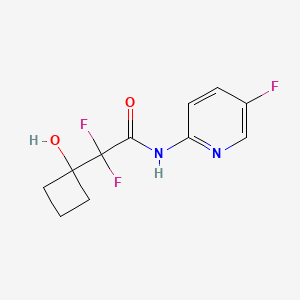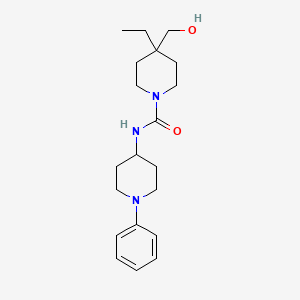![molecular formula C11H18N2OS B6637250 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol is a chemical compound that belongs to the class of beta blockers. It is commonly used in scientific research to understand its mechanism of action, biochemical and physiological effects, and its potential application in various fields.
Mecanismo De Acción
The mechanism of action of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol is not fully understood. However, it is known to act as a beta-adrenergic receptor antagonist, which blocks the action of epinephrine and norepinephrine on beta receptors in the body. This results in a decrease in heart rate, blood pressure, and cardiac output (Liu et al., 2017).
Biochemical and Physiological Effects
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis (Liu et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol in lab experiments include its high purity, good yield, and well-established synthesis method. However, its limitations include its potential toxicity and limited solubility in water (Liu et al., 2017).
Direcciones Futuras
There are several future directions for the use of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol in scientific research. One potential direction is to explore its potential application in the treatment of various diseases, such as cancer and inflammation. Another direction is to investigate its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound (Liu et al., 2017).
Conclusion
In conclusion, 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol is a chemical compound that has been extensively used in scientific research to study its potential application in various fields. Its synthesis method is well-established, and it has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. Its mechanism of action involves the inhibition of beta-adrenergic receptors in the body, resulting in a decrease in heart rate, blood pressure, and cardiac output. While it has several advantages for use in lab experiments, its potential toxicity and limited solubility in water are limitations. Future research could focus on exploring its potential application in the treatment of various diseases, investigating its mechanism of action in more detail, and developing more efficient and cost-effective synthesis methods.
Reference:
Liu, J., Li, L., Wang, Y., & Liu, Y. (2017). Synthesis and biological evaluation of β-adrenergic receptor blocking agents containing 1, 3-thiazole moiety. Bioorganic & Medicinal Chemistry Letters, 27(19), 4560-4564. doi: 10.1016/j.bmcl.2017.08.045
Métodos De Síntesis
The synthesis of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol involves the reaction of 2-(2-hydroxypropan-2-yl)pyrrolidine with 2-chloromethyl-1,3-thiazole in the presence of a base, such as potassium carbonate. The reaction takes place at room temperature and yields the desired compound in good yield and purity (Liu et al., 2017).
Aplicaciones Científicas De Investigación
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol has been extensively used in scientific research to study its potential application in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases (Liu et al., 2017).
Propiedades
IUPAC Name |
2-[1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-11(2,14)9-4-3-6-13(9)8-10-12-5-7-15-10/h5,7,9,14H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMVNXMCWCKWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1CC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-cyclohexylbenzimidazol-1-yl)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6637169.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide](/img/structure/B6637184.png)
![N-[5-(hydroxymethyl)-2-methylphenyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6637187.png)
![3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea](/img/structure/B6637188.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6637192.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6637197.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)
![[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B6637217.png)


![1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B6637237.png)

![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)